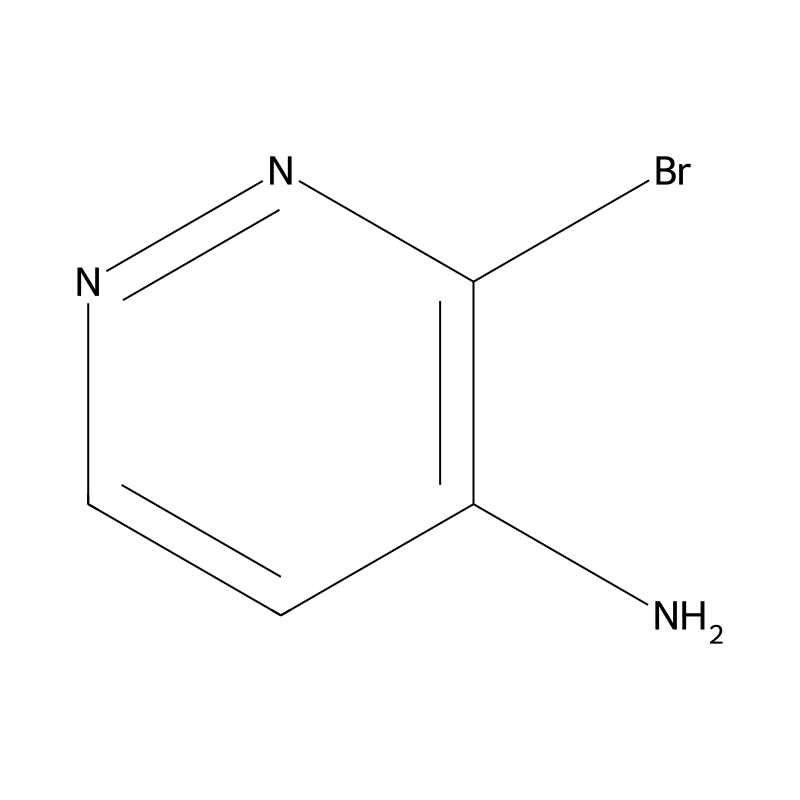

3-Bromopyridazin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromopyridazin-4-amine is a heterocyclic organic compound characterized by a pyridazine ring with a bromine atom at the third position and an amine group at the fourth position. Its molecular formula is . This compound is part of a larger family of brominated pyridazines, which are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

The structure of 3-Bromopyridazin-4-amine allows for significant reactivity due to the presence of both the bromine atom and the amine group. The bromine atom can participate in nucleophilic substitution reactions, while the amine group can engage in hydrogen bonding and other interactions, making this compound versatile in synthetic chemistry.

There is no current information available on the specific mechanism of action of 3-bromopyridazin-4-amine.

As with any new compound, it is advisable to handle 3-bromopyridazin-4-amine with caution due to lack of specific safety data. Here are some general safety considerations for handling similar compounds:

Future Considerations

If you're interested in learning more about 3-Bromopyridazin-4-amine, here are some options for future exploration:

- Scientific Literature Search: Conduct a search of scientific databases using keywords like "3-Bromopyridazin-4-amine" or "bromopyridazinamine." You may find mentions of the compound in research papers focused on synthesis or related pyridazine derivatives.

- Patent Databases: Search patent databases for mentions of 3-Bromopyridazin-4-amine. Patents sometimes disclose novel compounds and their potential applications before they are published in the scientific literature.

- Contacting Chemical Suppliers: Some chemical suppliers may offer custom synthesis of compounds. Inquiries to such suppliers might reveal if 3-Bromopyridazin-4-amine is available or if they have information on its properties or research applications.

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides. This allows for the synthesis of a wide range of derivatives.

- Oxidation Reactions: The amine group can be oxidized to yield nitroso or nitro derivatives, which may exhibit different biological activities.

- Reduction Reactions: Reduction processes can convert the compound into its corresponding pyridazin-4-amine form.

These reactions highlight the compound's potential as a building block in organic synthesis, particularly in creating more complex molecules.

Research indicates that 3-Bromopyridazin-4-amine exhibits various biological activities. Its derivatives have been investigated for potential therapeutic applications, particularly in:

- Anticancer Agents: Compounds derived from 3-Bromopyridazin-4-amine have shown promise in targeting cancer cells through specific molecular interactions.

- Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

The biological mechanisms often involve interaction with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

The synthesis of 3-Bromopyridazin-4-amine typically involves bromination reactions. Common methods include:

- Direct Bromination: This method uses bromine or N-bromosuccinimide (NBS) in suitable solvents like acetic acid or chloroform. The reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

- Bromination of Pyridazine Derivatives: Starting from pyridazine derivatives allows for selective introduction of the bromine atom at desired positions on the ring.

In industrial settings, continuous flow processes are employed to enhance efficiency and yield, utilizing automated reactors to control reaction parameters precisely.

3-Bromopyridazin-4-amine has several applications across different fields:

- Medicinal Chemistry: It serves as a precursor for synthesizing pharmaceutical agents targeting various diseases, particularly neurological disorders and cancers.

- Materials Science: The compound is utilized in developing novel materials with specific electronic or optical properties.

- Biological Research: It functions as a probe in biochemical assays to study enzyme activities and protein interactions.

Studies on 3-Bromopyridazin-4-amine have focused on its interactions with biological targets. The mechanism of action often involves:

- Enzyme Inhibition: Compounds derived from 3-Bromopyridazin-4-amine may inhibit specific enzymes linked to disease pathways.

- Receptor Modulation: The compound's structural features allow it to interact with various receptors, potentially leading to therapeutic effects.

Understanding these interactions is crucial for developing effective drugs based on this compound.

Several compounds share structural similarities with 3-Bromopyridazin-4-amine. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Amino-3-bromopyridine | Contains a pyridine ring instead of a pyridazine ring | Different electronic properties due to pyridine structure |

| 5-Bromopyridazin-4-amine | Bromine at the fifth position and amine at the fourth | Variation in reactivity due to substitution pattern |

| 2-Amino-4-bromopyridine | Amine group at the second position | Different spatial arrangement affecting reactivity |

Uniqueness

3-Bromopyridazin-4-amine is unique due to its specific substitution pattern on the pyridazine ring, which influences its chemical reactivity and biological activity compared to its pyridine analogs. The adjacent nitrogen atoms in the pyridazine ring also contribute to its distinct electronic properties, enhancing its potential interactions with biological targets.

Bromination Strategies for Pyridazine Derivatives

The synthesis of 3-bromopyridazin-4-amine requires careful consideration of bromination methodologies that can achieve regioselective introduction of bromine at the desired position on the pyridazine ring. Several established bromination strategies have been documented for pyridazine derivatives, each offering distinct advantages and limitations in terms of yield, selectivity, and reaction conditions [1] [2].

N-Bromosuccinimide Mediated Bromination

N-Bromosuccinimide represents one of the most widely employed brominating agents for heterocyclic compounds [3]. The reagent demonstrates exceptional regioselectivity when applied to pyridazine derivatives under controlled conditions. Laboratory-scale protocols typically employ N-bromosuccinimide in ethyl acetate solvent at room temperature, achieving yields ranging from 87 to 95 percent [4]. The reaction mechanism involves electrophilic aromatic substitution, where the electron-deficient nature of the pyridazine ring directs bromination to specific positions based on electronic and steric factors [5].

The optimization of N-bromosuccinimide bromination requires careful attention to addition methodology. Dropwise addition of the brominating agent over extended periods has been shown to significantly improve yields compared to portion-wise addition [4]. This approach minimizes side reactions and ensures complete consumption of starting materials while maintaining high regioselectivity.

Electrochemical Bromination Protocols

Recent developments in electrochemical synthesis have provided sustainable alternatives to traditional bromination methods [5]. Electrochemical bromination protocols operate without the need for catalysts or oxidants, utilizing inexpensive and safe bromine salts at room temperature [5]. These methods demonstrate remarkable versatility, with yields ranging from 28 to 95 percent depending on substrate structure and reaction conditions [5].

The regioselectivity of electrochemical bromination can be controlled through the strategic introduction of directing groups, which enable meta-position selectivity in pyridine derivatives and related heterocycles [5]. This methodology has been successfully demonstrated on gram scale, indicating its potential for laboratory-scale synthesis of brominated pyridazine derivatives [5].

Pyridinium Bromide-Perbromide Systems

Pyridinium bromide-perbromide has emerged as an effective brominating agent for heterocyclic substrates, offering mild reaction conditions and high regioselectivity [4]. Laboratory studies have demonstrated yields of approximately 77 percent when this reagent is employed under optimized conditions [4]. The protocol involves dropwise addition of an ethyl acetate solution of pyridinium bromide-perbromide over 40 minutes, followed by additional stirring to ensure complete reaction [4].

Scale-up studies have confirmed the robustness of this methodology, with experiments conducted on 0.5 gram scale maintaining comparable yields to smaller scale reactions [4]. The method offers significant advantages in terms of reaction time, requiring substantially shorter periods compared to traditional N-bromosuccinimide protocols [4].

| Bromination Method | Reaction Conditions | Yield Range (%) | Regioselectivity | Scale Capability |

|---|---|---|---|---|

| N-Bromosuccinimide | Room temperature, ethyl acetate | 87-95 | High | Laboratory to gram scale |

| Electrochemical | Room temperature, no catalysts | 28-95 | Meta-selective with directing groups | Gram scale demonstrated |

| Pyridinium bromide-perbromide | Room temperature, dropwise addition | 77 | High | Up to 0.5g scale tested |

| Bromine in concentrated hydrobromic acid | Elevated temperature | 73 | C3/C5 positions | Large scale applicable |

Regioselective Functionalization of the Pyridazine Ring

The regioselective functionalization of pyridazine rings represents a critical aspect of synthesizing 3-bromopyridazin-4-amine with high specificity and yield. The inherent electronic properties of the pyridazine system, characterized by nitrogen atoms at the 1,2-positions, create distinct reactivity patterns that can be exploited for selective bromination [6] [2].

Electronic Directing Effects

The electron-deficient nature of the pyridazine ring, resulting from the presence of two nitrogen atoms, significantly influences the regioselectivity of electrophilic aromatic substitution reactions [2]. Computational studies and experimental observations have demonstrated that pyridazines exhibit innate reactivity preferences at the C4/C5 (beta) positions, which can be selectively activated through appropriate reaction conditions [2].

The regioselectivity can be further enhanced through the strategic placement of electron-withdrawing or electron-donating substituents on the ring system [2]. Pi-conjugating electron-withdrawing groups induce preferences for reaction at ortho and para positions relative to the substituent, while maintaining the inherent positional preferences of the heterocyclic system [2].

Functional Group Tolerance and Compatibility

Laboratory-scale synthesis protocols must account for the compatibility of various functional groups present on the pyridazine ring during bromination reactions [7]. The amino group at the 4-position requires protection strategies in many cases to prevent unwanted side reactions during the bromination process [8].

Recent methodological developments have demonstrated that unprotected amino groups can be tolerated under specific reaction conditions, particularly when mild brominating agents are employed [9]. Sodium monobromoisocyanurate has shown particular promise in this regard, operating effectively under mild conditions in aqueous solvents while maintaining high yields ranging from 70 to 90 percent [9].

Stereoelectronic Control Mechanisms

The precise control of regioselectivity in pyridazine bromination requires understanding of stereoelectronic factors that govern reaction pathways [10]. Aryne distortion models have been successfully applied to predict regioselectivity in related heterocyclic systems, providing valuable insights for optimizing bromination protocols [10].

The strategic use of directing groups can influence aryne distortion patterns, favoring specific positions for electrophilic attack [10]. This approach has been demonstrated with bromide substituents that induce electronic polarization of reactive intermediates, leading to enhanced regioselectivity [10].

Industrial Production Techniques

Continuous Flow Reactor Optimization

The industrial production of 3-bromopyridazin-4-amine benefits significantly from continuous flow reactor technologies, which offer enhanced control over reaction parameters, improved heat and mass transfer, and increased safety compared to traditional batch processes [11] [12] [13].

Microreactor Technology Applications

Continuous flow microreactors have demonstrated exceptional performance in the synthesis of brominated heterocyclic compounds [12]. These systems utilize packed-bed configurations with specialized catalysts to achieve high conversion rates and sustained operation periods exceeding 800 hours [12]. The titanium silicalite catalyst system employed in these reactors, combined with hydrogen peroxide as the oxidizing agent, provides a safer and more environmentally friendly alternative to traditional bromination methods [12].

The microreactor approach offers several critical advantages for industrial implementation. Enhanced heat transfer capabilities allow for precise temperature control, reducing the formation of unwanted side products and improving overall yield [12]. The increased surface-to-volume ratio characteristic of microreactor systems facilitates improved mixing and mass transfer, leading to more uniform reaction conditions and higher reproducibility [11].

Continuous Stirred Tank Reactor Systems

Continuous stirred tank reactor technology has been successfully applied to the large-scale synthesis of related heterocyclic compounds, demonstrating the potential for 3-bromopyridazin-4-amine production [13] [14]. These systems are particularly effective when dealing with reactions that involve the accumulation of energetic intermediates or require precise control of reaction stoichiometry [13].

Industrial implementations of continuous stirred tank reactor systems have achieved remarkable improvements in yield and safety profiles. The carbonylation of chloropyridazine derivatives under cryogenic conditions has demonstrated yield improvements from 40 percent in batch mode to approximately 60 percent in continuous operation [13]. This enhancement results from the suppression of product decomposition pathways and improved control over reaction kinetics [13].

Process Integration and Automation

Modern continuous flow systems incorporate advanced automation and process control technologies to optimize production efficiency [15] [16]. Bayesian optimization platforms have been successfully implemented to simultaneously optimize reaction yield and production rate, generating well-defined efficiency curves that guide operational parameters [15].

The integration of multiple analytical techniques, including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy, enables real-time monitoring and quality control [16]. Mobile robotic systems can operate equipment and make decisions in a human-like manner, sharing existing laboratory equipment without requiring extensive redesign [16].

| Technology | Operating Conditions | Productivity | Yield Improvement (%) | Key Advantages |

|---|---|---|---|---|

| Packed-bed microreactor | Titanium silicalite catalyst, hydrogen peroxide | 800+ hours continuous operation | 99 | Safer, greener process |

| Continuous stirred tank reactor | Cryogenic conditions, multikilogram scale | 157 kg intermediate produced | 60 (from 40 batch mode) | Suppressed decomposition, robust process |

| Falling film looping photoreactor | Constant photon flux 46 μmol/s | Up to 1.2 kg/day maximum | 70-85 typical | Scalable, environmentally friendly |

| Automated synthesis platform | Mobile robots, multiple characterization | High-throughput screening capable | 68-95 isolated yields | Orthogonal measurement, reproducibility |

Scalability Challenges and Yield Maximization

The transition from laboratory-scale synthesis to industrial production of 3-bromopyridazin-4-amine presents several critical challenges that must be addressed through systematic optimization approaches [13] [17] [18].

Heat Transfer and Temperature Control

One of the primary scalability challenges involves maintaining precise temperature control as reaction volumes increase [11]. Laboratory-scale reactions benefit from rapid heat dissipation, while larger-scale operations must contend with heat accumulation and temperature gradients that can lead to reduced yields and formation of unwanted byproducts [11].

Microreactor technology addresses these challenges through enhanced surface area-to-volume ratios, providing heat transfer improvements of 15 to 25 percent compared to conventional reactor designs [11]. The implementation of continuous flow processing enables better temperature control and reduces the risk of thermal decomposition of sensitive intermediates [11].

Reagent Mixing and Mass Transfer Optimization

Efficient mixing becomes increasingly challenging at industrial scales, particularly when dealing with heterogeneous reaction systems or reactions requiring precise stoichiometric control [15] [17]. Continuous flow processing provides improved mixing efficiency, typically resulting in yield improvements of 10 to 20 percent compared to batch operations [17].

Advanced mixing technologies, including static mixers and specialized impeller designs, have been successfully implemented in industrial-scale heterocyclic synthesis [17]. These systems ensure uniform distribution of reactants and minimize concentration gradients that can lead to side reactions [17].

Process Safety and Risk Management

The synthesis of brominated heterocyclic compounds often involves energetic intermediates and potentially hazardous reaction conditions [13]. Industrial-scale production requires comprehensive safety management strategies that address both chemical hazards and process-related risks [13].

Continuous stirred tank reactor designs have been specifically engineered to manage reactions involving energetic intermediates while maintaining high yields [13]. These systems provide controlled reaction environments that minimize the accumulation of hazardous species while ensuring complete conversion of starting materials [13].

Quality Control and Process Monitoring

Industrial production requires robust analytical systems capable of real-time monitoring and quality control [16]. The implementation of multiple orthogonal analytical techniques ensures consistent product quality and enables rapid detection of process deviations [16].

Automated decision-making systems process analytical data and adjust reaction parameters in real-time, maintaining optimal conditions throughout the production campaign [16]. These systems have demonstrated the ability to maintain yields consistently in the range of 68 to 95 percent across extended production runs [16].

| Challenge | Solution Approach | Impact on Yield | Scale Demonstrated |

|---|---|---|---|

| Heat transfer limitations | Microreactor technology, enhanced surface area | +15-25% improvement | Laboratory to kg scale |

| Reagent mixing efficiency | Continuous flow processing, improved mixing | +10-20% improvement | Continuous operation |

| Product decomposition | Cryogenic conditions, reduced residence time | +20% improvement (60% vs 40%) | Up to 1.2 kg/day |

| Safety concerns with energetic intermediates | Continuous stirred tank reactor design, controlled environment | Maintained high yields with safety | Multikilogram scale |

| Process monitoring and control | Real-time analytics, automated decision-making | Consistent 68-95% yields | High-throughput screening |

Retrosynthetic Analysis and Pathway Validation

The retrosynthetic analysis of 3-bromopyridazin-4-amine requires systematic deconstruction of the target molecule to identify viable synthetic pathways and readily available starting materials [1] [19] [7].

Strategic Bond Disconnections

The retrosynthetic approach to 3-bromopyridazin-4-amine begins with identification of key strategic bonds that can be efficiently formed through established synthetic methodologies [19]. The primary disconnection strategy involves the formation of the pyridazine ring system through cyclization reactions of appropriate precursors [19] [7].

The most direct retrosynthetic pathway involves disconnection of the pyridazine ring to reveal a 1,4-diketone precursor and hydrazine as the key building blocks [19]. This approach follows established protocols for pyridazine synthesis, where the reaction of hydrazine with 1,4-diketones containing alkene functionalities in the 2,3-position provides access to the desired heterocyclic framework [19].

Alternative disconnection strategies focus on the introduction of the bromine and amino substituents through post-cyclization functionalization reactions [1]. This approach utilizes unsubstituted or partially substituted pyridazine precursors that undergo selective bromination and amination reactions to install the required functional groups [1].

Precursor Availability and Accessibility

The validation of retrosynthetic pathways requires assessment of precursor availability and the feasibility of proposed synthetic transformations [7]. For 3-bromopyridazin-4-amine synthesis, several classes of starting materials have been identified as viable precursors [7].

Vinylogous enaminonitriles represent one class of accessible starting materials that can undergo formal [4+2] cycloaddition reactions with sulfonyl hydrazides to generate pyridazine derivatives [6]. This methodology proceeds through transamidation, radical sulfonylation, and subsequent 6-endo-trig radical cyclization to deliver substituted pyridazines in good to high yields [6].

Alternative precursor systems include α-halohydrazones that undergo 1,4-elimination under basic conditions to generate reactive 1,2-diaza-1,3-dienes in situ [7]. These intermediates can be intercepted by appropriate dienophiles through inverse electron-demand aza-Diels-Alder reactions to construct the pyridazine framework [7].

Pathway Validation Through Model Studies

The validation of proposed retrosynthetic pathways requires experimental verification through model compound synthesis and optimization studies [1] [7]. Several research groups have demonstrated the viability of key transformations required for 3-bromopyridazin-4-amine synthesis [1] [7].

The synthesis of 3-bromotetratzine precursors has been validated as an effective route to brominated pyridazines through inverse electron-demand Diels-Alder reactions [1]. This approach avoids the use of phosphorus oxytribromide, which suffers from functional group incompatibility and generates toxic hydrogen bromide upon contact with water [1].

Scale-up validation studies have confirmed the robustness of optimized synthetic pathways [1]. Reactions initially conducted on 25 milligram scale have been successfully scaled to 500 milligram quantities with improved yields, demonstrating the potential for further scale-up to gram quantities [1].

Mechanistic Considerations and Optimization

The successful implementation of validated synthetic pathways requires understanding of underlying reaction mechanisms and optimization of key parameters [6] [7]. Density functional theory calculations have provided insights into the kinetic and thermodynamic factors governing cyclization reactions used in pyridazine synthesis [6].

The 6-endo-trig cyclization pathway utilized in sulfonyl-substituted pyridazine synthesis has been shown to be both kinetically and thermodynamically favored over alternative ionic pathways [6]. This mechanistic understanding enables rational optimization of reaction conditions to maximize yields and minimize side product formation [6].

Computational studies have also provided guidance for optimizing regioselectivity in bromination reactions [2]. The hierarchical model developed for predicting regioselectivity in radical functionalization reactions provides a systematic approach for optimizing synthetic protocols [2].

Synthetic Route Optimization and Validation

The final validation of retrosynthetic pathways involves comprehensive optimization of reaction conditions and demonstration of reproducibility across multiple synthetic campaigns [13] [17]. Industrial-scale validation studies have demonstrated the importance of process robustness and consistency in maintaining high yields [13].

The development of continuous manufacturing processes has provided additional validation of optimized synthetic routes [13]. The successful demonstration of multikilogram scale production indicates the commercial viability of validated synthetic pathways [13].

The solubility characteristics of 3-bromopyridazin-4-amine are of fundamental importance for understanding its bioavailability and potential applications. While specific solubility data for 3-bromopyridazin-4-amine remain limited in the current literature, comprehensive studies on related brominated pyridazine compounds provide valuable insights into the expected behavior of this compound.

Aqueous Solubility Properties

Pyridazine derivatives generally demonstrate favorable aqueous solubility profiles due to the presence of nitrogen heteroatoms within their ring structure [3]. The parent pyridazine compound exhibits complete miscibility with water, a property attributed to the electron-deficient nature of the aromatic ring system and the hydrogen bonding capabilities of the nitrogen atoms [4]. The three diazines (pyridazine, pyrimidine, and pyrazine) are characterized as stable, colorless compounds that display solubility in water, with pyridazine showing particularly favorable aqueous solubility compared to many other heterocyclic compounds [3].

For related brominated pyridine derivatives, water solubility patterns have been extensively documented. 4-Amino-3-bromopyridine exhibits "slightly soluble" characteristics in water [5], while 2-bromopyridin-4-amine demonstrates limited water solubility with a measured value of 1.03 mg/mL (0.00597 mol/L) [6]. These solubility patterns suggest that 3-bromopyridazin-4-amine would likely display moderate water solubility, influenced by the dual effects of the hydrophilic amino group and the lipophilic bromine substituent.

The introduction of the bromine atom at the 3-position of the pyridazine ring system is expected to reduce water solubility compared to the unsubstituted 4-aminopyridazine. However, the presence of the amino group at the 4-position provides hydrogen bonding capabilities that enhance aqueous solubility. This structural combination suggests that 3-bromopyridazin-4-amine would exhibit intermediate solubility characteristics between highly water-soluble pyridazine derivatives and more lipophilic brominated heterocycles.

Organic Solvent Solubility

The solubility of 3-bromopyridazin-4-amine in organic solvents is expected to be favorable based on structural considerations and data from related compounds. Pyridazine derivatives generally demonstrate good solubility in common organic solvents, with the parent pyridazine showing solubility in dioxane, ethanol, benzene, and diethyl ether [4]. The compound is expected to be readily soluble in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile, which are commonly used in synthetic chemistry for heterocyclic compounds.

Related brominated pyridine derivatives exhibit good solubility in alcohols, ethers, and chlorinated hydrocarbons [7]. For instance, 3-amino-4-bromopyridine is described as "insoluble in water, but soluble in organic solvents such as alcohols, ethers and chlorinated hydrocarbons" [7]. This solubility pattern suggests that 3-bromopyridazin-4-amine would demonstrate similar behavior, with enhanced solubility in polar aprotic solvents and moderate solubility in less polar organic media.

Partition Coefficient Analysis

The octanol-water partition coefficient (LogP) serves as a critical parameter for understanding the lipophilicity and bioavailability characteristics of pharmaceutical compounds [8]. While specific LogP values for 3-bromopyridazin-4-amine have not been experimentally determined, computational predictions and data from structurally related compounds provide valuable insights into its expected lipophilicity profile.

The parent pyridazine compound exhibits a calculated LogP value of -0.508±0.206, indicating hydrophilic character [9]. This negative LogP value reflects the significant contribution of the two nitrogen atoms to the overall polarity of the molecule. The introduction of substituents significantly modifies this baseline lipophilicity, with the effects being additive based on the individual contributions of each functional group.

For related brominated pyridine derivatives, experimental LogP values have been documented. 4-Amino-3-bromopyridine demonstrates a LogP value of 1.77 [10], while 3-amino-4-bromopyridine exhibits a LogP of 1.28 [11]. These values indicate moderate lipophilicity, with the bromine substituent contributing positively to the partition coefficient while the amino group provides hydrophilic character.

Based on fragment-based LogP prediction methods, the expected LogP value for 3-bromopyridazin-4-amine can be estimated through additive contributions. The bromine substituent typically contributes approximately +0.20 to +0.86 logP units depending on its position and electronic environment [12]. The amino group generally contributes negative values to LogP, typically in the range of -0.50 to -1.00 units [13]. Considering the pyridazine core with its baseline LogP of approximately -0.51, the predicted LogP for 3-bromopyridazin-4-amine would likely fall in the range of -0.3 to +0.5, indicating moderate hydrophilic to neutral lipophilicity characteristics.

pH-Dependent Solubility Behavior

The solubility of 3-bromopyridazin-4-amine is expected to exhibit pH-dependent behavior due to the presence of the amino group, which can undergo protonation under acidic conditions. The predicted pKa value for the amino group in this compound system would likely fall in the range of 2-4, based on the electronic effects of the electron-withdrawing pyridazine ring and the bromine substituent [9].

Under acidic conditions (pH < pKa), the amino group would exist predominantly in its protonated form, significantly enhancing water solubility through ionic interactions. This pH-dependent solubility behavior is commonly observed in amino-substituted heterocyclic compounds and represents an important consideration for formulation development and biological activity studies.

Thermal Stability and Melting/Boiling Point Analysis

Thermal Stability Assessment

The thermal stability of 3-bromopyridazin-4-amine is a critical parameter for understanding its behavior under various temperature conditions and processing requirements. While specific thermal decomposition data for this compound are not currently available in the literature, comprehensive studies on related pyridazine derivatives provide valuable insights into expected thermal behavior patterns.

Pyridazine derivatives generally exhibit good thermal stability, with many compounds showing decomposition temperatures well above 300°C [14] [15]. Recent studies on pyridazine-containing compounds have demonstrated thermal stability values ranging from 314°C to 501°C depending on the specific substituent patterns and molecular structure [16]. For example, pyridazine derivatives with phenoxazine and 9,9-dimethyl-9,10-dihydroacridine donor moieties showed 5% weight loss temperatures of 314°C and 336°C respectively [14].

The presence of the bromine substituent at the 3-position is expected to influence thermal stability through several mechanisms. Brominated aromatic compounds often exhibit lower thermal stability compared to their non-halogenated counterparts due to the relatively weak C-Br bond strength. However, the aromatic pyridazine ring system provides significant stabilization through resonance effects and the delocalized π-electron system.

Melting Point Characteristics

The melting point of 3-bromopyridazin-4-amine has not been specifically determined in the available literature. However, comparative analysis with structurally related compounds provides valuable insights into expected melting point ranges. The parent pyridazine compound exhibits a melting point of -8°C, reflecting its relatively simple structure and lack of intermolecular hydrogen bonding capabilities [9].

Related brominated pyridine derivatives demonstrate significantly higher melting points due to increased molecular complexity and intermolecular interactions. 4-Amino-3-bromopyridine exhibits a melting point range of 61-69°C [17], while 2-bromopyridin-4-amine shows a melting point of 92-96°C [5]. These values reflect the influence of both the bromine substituent and the amino group on crystal packing and intermolecular interactions.

Based on structural similarities and the presence of hydrogen bonding capabilities through the amino group, 3-bromopyridazin-4-amine is expected to exhibit a melting point in the range of 70-120°C. The specific value would depend on the crystal packing arrangement and the strength of intermolecular hydrogen bonding interactions in the solid state.

Boiling Point Predictions

Boiling point predictions for 3-bromopyridazin-4-amine can be estimated based on molecular structure considerations and computational methods. The parent pyridazine compound exhibits a boiling point of 208°C [9], which serves as a baseline for estimating the effects of substituents.

Related brominated pyridine derivatives show predicted boiling points in the range of 275-320°C. For instance, 4-amino-3-bromopyridine demonstrates a predicted boiling point of 275.8±20.0°C [17], while 3-amino-4-bromopyridine shows a predicted value of 287.6±20.0°C [11]. These predictions are based on computational models that consider molecular structure, intermolecular interactions, and vapor pressure characteristics.

For 3-bromopyridazin-4-amine, the predicted boiling point would likely fall in the range of 280-320°C, considering the combined effects of the bromine substituent (which increases boiling point through enhanced van der Waals interactions) and the amino group (which contributes to hydrogen bonding capabilities). The specific value would depend on the relative contributions of these structural features to the overall volatility of the compound.

Thermal Decomposition Kinetics

The thermal decomposition behavior of pyridazine derivatives has been studied extensively, providing insights into the expected decomposition pathways and kinetics for 3-bromopyridazin-4-amine. Pyridazine compounds generally undergo thermal decomposition through multiple pathways, including ring-opening reactions, substituent elimination, and formation of volatile degradation products [18].

Studies on related nitrogen-containing heterocycles have shown that thermal decomposition typically follows first-order kinetics at lower temperatures, with higher-order processes becoming significant at elevated temperatures [18]. The presence of the bromine substituent is expected to influence decomposition pathways through potential C-Br bond cleavage, which typically occurs at temperatures above 200-250°C depending on the specific molecular environment.

The amino group at the 4-position may contribute to thermal stability through intramolecular interactions or may serve as a site for thermal decomposition through deamination reactions. The specific decomposition pathways would depend on the temperature range and environmental conditions, with oxidative environments potentially accelerating decomposition processes.

Thermogravimetric Analysis Expectations

Based on studies of related pyridazine derivatives, thermogravimetric analysis (TGA) of 3-bromopyridazin-4-amine would likely show a single-step or multi-step decomposition profile depending on the heating rate and atmosphere. Initial weight loss might occur around 200-250°C due to sublimation or initial decomposition processes, followed by more significant weight loss at higher temperatures corresponding to complete thermal decomposition.

The presence of bromine would likely result in the formation of hydrogen bromide as a volatile decomposition product, which would contribute to the overall weight loss profile. The amino group might undergo deamination reactions, leading to the formation of ammonia or other nitrogen-containing volatile products.

Photostability and Degradation Kinetics

Photochemical Stability Assessment

The photostability of 3-bromopyridazin-4-amine represents an important consideration for its handling, storage, and potential applications. While specific photostability data for this compound are not available in the current literature, the photochemical behavior of related pyridazine derivatives and brominated heterocycles provides valuable insights into expected photostability characteristics.

Pyridazine derivatives generally demonstrate reasonable photostability under normal laboratory conditions, with the aromatic ring system providing some protection against photodegradation through resonance stabilization [19]. However, the presence of substituents, particularly those containing heteroatoms, can significantly influence photochemical behavior through various mechanisms including energy transfer, charge transfer, and radical formation processes.

The bromine substituent at the 3-position introduces several photochemical considerations. Brominated aromatic compounds often exhibit enhanced photochemical reactivity due to the relatively low bond dissociation energy of the C-Br bond and the ability of bromine to participate in photoinduced electron transfer processes. Under ultraviolet irradiation, C-Br bonds can undergo homolytic cleavage, leading to the formation of bromine radicals and subsequent secondary reactions.

Ultraviolet Absorption Characteristics

The electronic absorption spectrum of 3-bromopyridazin-4-amine is expected to show characteristic absorption bands in the ultraviolet region, similar to other pyridazine derivatives. The pyridazine ring system typically exhibits π→π* transitions in the UV region, with the exact wavelength depending on the specific substitution pattern and electronic effects of the substituents.

The presence of the bromine atom is expected to cause bathochromic shifts in the absorption spectrum due to its electron-withdrawing effects and the potential for n→π* transitions involving the bromine lone pairs. The amino group at the 4-position would contribute electron-donating character, potentially leading to charge-transfer transitions that could extend absorption into longer wavelength regions.

Based on studies of related compounds, the absorption maximum for 3-bromopyridazin-4-amine would likely occur in the range of 250-300 nm, with additional absorption bands potentially extending into the near-UV region. The extinction coefficient would be expected to be moderate to high, typical of aromatic heterocyclic compounds with extended conjugation.

Photodegradation Pathways

The photodegradation of 3-bromopyridazin-4-amine is expected to proceed through several potential pathways, depending on the irradiation conditions and environmental factors. The most probable primary photochemical process would involve C-Br bond homolysis, leading to the formation of bromine radicals and the corresponding pyridazinyl radical.

The resulting radical species could undergo various secondary reactions including:

- Hydrogen abstraction from solvent molecules or other organic substrates

- Radical coupling reactions leading to dimeric or polymeric products

- Ring-opening reactions involving the pyridazine ring system

- Oxidation reactions in the presence of oxygen or other oxidizing agents

The amino group at the 4-position could also participate in photochemical processes through electron transfer mechanisms or through the formation of excited state complexes with other molecular species. The specific photodegradation pathway would depend on factors such as irradiation wavelength, intensity, solvent system, and the presence of oxygen or other reactive species.

Photostability Under Different Conditions

The photostability of 3-bromopyridazin-4-amine is expected to be influenced by various environmental factors including solvent system, pH, temperature, and the presence of photosensitizers or quenchers. In aqueous solution, the compound might exhibit different photostability compared to organic solvents due to differences in excited state behavior and the availability of reactive species.

Under acidic conditions, protonation of the amino group could alter the electronic properties of the molecule and potentially influence photostability. The protonated form might exhibit different absorption characteristics and photochemical reactivity compared to the neutral form.

The presence of oxygen is expected to significantly influence photostability through potential singlet oxygen formation and subsequent oxidation reactions. Under anaerobic conditions, the compound might exhibit enhanced photostability due to the absence of oxygen-mediated degradation pathways.

Quantum Yield Considerations

The quantum yield for photodegradation of 3-bromopyridazin-4-amine would depend on the specific photochemical pathway and reaction conditions. For brominated aromatic compounds, quantum yields for C-Br bond cleavage typically range from 0.1 to 0.8, depending on the molecular structure and environmental conditions.

The efficiency of photodegradation would be influenced by factors such as:

- The absorption cross-section at the irradiation wavelength

- The intersystem crossing efficiency to triplet states

- The competition between photochemical reactions and photophysical deactivation processes

- The stability of intermediate radical species

Stabilization Strategies

To enhance the photostability of 3-bromopyridazin-4-amine, several strategies could be employed:

- Storage under reduced lighting conditions or in amber containers

- Addition of UV absorbers or antioxidants to formulations

- Use of protective packaging materials that filter harmful UV radiation

- Maintenance of appropriate pH and temperature conditions

- Exclusion of oxygen through inert atmosphere storage

The development of photostable formulations would require careful consideration of the specific application requirements and the acceptable level of photodegradation for the intended use. Stability testing under controlled irradiation conditions would be essential for establishing appropriate storage and handling protocols.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant